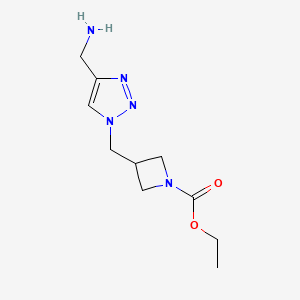![molecular formula C7H14N4O B1492744 2-[4-(etoximetil)triazol-1-il]etanamina CAS No. 2098121-20-9](/img/structure/B1492744.png)
2-[4-(etoximetil)triazol-1-il]etanamina
Descripción general
Descripción
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H14N4O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dispositivos electrocrómicos y ópticos
Los derivados del triazol se han estudiado por sus propiedades electroactivas, que pueden utilizarse en dispositivos electrocrómicos y ópticos. Estos compuestos pueden sufrir reacciones redox reversibles, lo que les permite cambiar de color en respuesta a un estímulo eléctrico. Esto los hace adecuados para aplicaciones como ventanas inteligentes, pantallas y sensores .
Inhibición de la corrosión
Los triazoles son conocidos por actuar como inhibidores ecológicos de la corrosión para los metales. Pueden formar una capa protectora en las superficies metálicas, evitando la corrosión y prolongando la vida útil de los componentes metálicos en diversos entornos .
Agentes antimicrobianos
Las propiedades antimicrobianas de los compuestos triazólicos los hacen valiosos en la lucha contra las infecciones causadas por bacterias y hongos. Se han probado contra hongos fitopatógenos y podrían utilizarse potencialmente en entornos agrícolas para proteger los cultivos de enfermedades fúngicas .
Descubrimiento de fármacos
Los triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos debido a sus propiedades bioactivas. Pueden servir como bloques de construcción para fármacos dirigidos a diversas enfermedades .
Química de polímeros
En química de polímeros, los triazoles se pueden utilizar para crear polímeros con propiedades específicas, como mayor durabilidad o conductividad .
Química supramolecular
La estructura única de los triazoles les permite participar en interacciones no covalentes, lo que los hace útiles en química supramolecular para crear ensamblajes moleculares complejos .
Bioconjugación
Los triazoles se pueden utilizar para la bioconjugación, uniendo biomoléculas para fines de investigación o terapéuticos .
Ciencia de los materiales
Debido a su estabilidad y versatilidad, los triazoles se emplean en la ciencia de los materiales para desarrollar nuevos materiales con las propiedades mecánicas, térmicas o eléctricas deseadas .
Mecanismo De Acción
Target of Action
Triazole compounds, which include 2-[4-(ethoxymethyl)triazol-1-yl]ethanamine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-2-12-6-7-5-11(4-3-8)10-9-7/h5H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISUJRHOWXDHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)












